Cas no 2408968-52-3 (4-Aminocinnoline-3-carboxylic acid hcl)
4-Aminocinnoline-3-carboxylic acid hcl Chemical and Physical Properties
Names and Identifiers
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- 2408968-52-3
- 4-aminocinnoline-3-carboxylic acid hydrochloride
- EN300-7494140
- AT30779
- 4-AMINOCINNOLINE-3-CARBOXYLIC ACID HCL
- 4-Aminocinnoline-3-carboxylic acid hcl
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- Inchi: 1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H
- InChI Key: MJFKKLLORUDBJC-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=C(C2C=CC=CC=2N=N1)N)=O
Computed Properties
- Exact Mass: 225.0305042g/mol
- Monoisotopic Mass: 225.0305042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.1Ų
4-Aminocinnoline-3-carboxylic acid hcl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7494140-0.05g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 0.05g |
$205.0 | 2025-03-10 | |
| Enamine | EN300-7494140-0.1g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 0.1g |
$306.0 | 2025-03-10 | |
| Enamine | EN300-7494140-0.25g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 0.25g |
$438.0 | 2025-03-10 | |
| Enamine | EN300-7494140-0.5g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 0.5g |
$691.0 | 2025-03-10 | |
| Enamine | EN300-7494140-1.0g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 1.0g |
$884.0 | 2025-03-10 | |
| Enamine | EN300-7494140-2.5g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 2.5g |
$1735.0 | 2025-03-10 | |
| Enamine | EN300-7494140-5.0g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 5.0g |
$2566.0 | 2025-03-10 | |
| Enamine | EN300-7494140-10.0g |
4-aminocinnoline-3-carboxylic acid hydrochloride |
2408968-52-3 | 95.0% | 10.0g |
$3807.0 | 2025-03-10 | |
| Aaron | AR028UXK-50mg |
4-aminocinnoline-3-carboxylicacidhydrochloride |
2408968-52-3 | 95% | 50mg |
$307.00 | 2025-02-17 | |
| Aaron | AR028UXK-100mg |
4-aminocinnoline-3-carboxylicacidhydrochloride |
2408968-52-3 | 95% | 100mg |
$446.00 | 2025-02-17 |
4-Aminocinnoline-3-carboxylic acid hcl Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-Aminocinnoline-3-carboxylic acid hcl
4-Aminocinnoline-3-carboxylic acid HCl: A Comprehensive Overview
4-Aminocinnoline-3-carboxylic acid HCl (CAS No. 2408968-52-3) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has demonstrated potential applications in drug development, particularly in the design of bioactive molecules. The cinnoline core of the molecule, combined with the carboxylic acid and amino functionalities, provides a versatile platform for exploring its biological and chemical properties.
The cinnoline moiety is a heterocyclic aromatic ring system that is known for its stability and ability to participate in various biochemical interactions. The presence of the amino group at position 4 and the carboxylic acid group at position 3 introduces additional functional diversity to the molecule. These groups can engage in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, making 4-Aminocinnoline-3-carboxylic acid HCl a promising candidate for drug design. Recent studies have highlighted its potential as a scaffold for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
One of the most intriguing aspects of 4-Aminocinnoline-3-carboxylic acid HCl is its ability to act as a ligand for metal ions. This property has led to investigations into its role in metalloenzyme inhibition and metal-based drug delivery systems. For instance, researchers have explored the coordination chemistry of this compound with transition metals like copper and zinc, which are critical for various biological processes. These studies have revealed that the carboxylic acid and amino groups can coordinate with metal ions, potentially modulating their activity in pathological conditions.
From a synthetic perspective, 4-Aminocinnoline-3-carboxylic acid HCl can be prepared through a variety of routes, including condensation reactions and cyclization processes. The synthesis typically involves the reaction of appropriate amino acids or their derivatives with aldehydes or ketones under specific conditions. The hydrochloride salt form is often preferred due to its enhanced solubility in aqueous media, which facilitates its use in biological assays and pharmacological studies.
In terms of applications, 4-Aminocinnoline-3-carboxylic acid HCl has shown promise in several areas. For example, it has been evaluated as a potential anticancer agent due to its ability to inhibit key enzymes such as histone deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis in cancer cells by modifying chromatin structure and regulating gene expression. Additionally, this compound has been studied for its antioxidant properties, which could make it useful in combating oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular mechanisms underlying the bioactivity of 4-Aminocinnoline-3-carboxylic acid HCl. Molecular docking studies have revealed that the compound can bind effectively to target proteins through a combination of hydrogen bonding, π-π interactions, and electrostatic effects. These findings provide valuable insights into how the compound can be optimized for improved potency and selectivity.
Moreover, the versatility of 4-Aminocinnoline-3-carboxylic acid HCl extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has inspired research into its use as a building block for metal-organic frameworks (MOFs) and other porous materials. These materials hold potential applications in gas storage, catalysis, and drug delivery systems.
In conclusion, 4-Aminocinnoline-3-carboxylic acid HCl (CAS No. 2408968-52-3) is a multifaceted compound with significant potential across various scientific domains. Its unique structural features, coupled with recent advancements in research methodologies, continue to unlock new possibilities for its utilization in drug development and materials science. As ongoing studies delve deeper into its properties and applications, this compound is poised to make meaningful contributions to both academic research and industrial innovations.
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